molecular formula C12H11N3O B1291041 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 937796-04-8

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1291041
CAS RN: 937796-04-8
M. Wt: 213.23 g/mol
InChI Key: UMLKVWYKGPVEGG-UHFFFAOYSA-N
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Description

The compound "1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media, leading to the formation of azomethine derivatives that undergo cyclization to produce pyrazolo[3,4-c]isoquinoline derivatives . Another method includes the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one to synthesize 1H-pyrazolo[3,4-c]isoquinolin-1-ones . Additionally, 3-phenyl-1H-pyrazole derivatives can be synthesized from acetophenone and hydrazine through Knoevenagel condensation and cyclization reactions, with the structures confirmed by MS and NMR .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as single crystal X-ray diffraction analysis. This method was used to determine the structure of a 1H-pyrazolo[3,4-c]isoquinolin-1-one derivative . The X-ray analysis provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, they can react with diazonium salts to produce colored products, and with isocyanates and isothiocyanates to yield pyrazolylurea and thiourea derivatives . These reactions can be further manipulated to produce a wide array of pyrazole-based compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in drug design and synthesis. The presence of substituents such as isocyanate groups can significantly alter these properties, affecting the compound's stability and its interaction with other molecules.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Derivatives : Efficient synthetic protocols have been developed for various pyrazole derivatives, including isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[1,5-a]pyrimidines. These compounds exhibit significant biological activities and are utilized in organic synthesis as synthons. Their structures were elucidated using elemental analysis, spectral data, and computational studies (Zaki et al., 2016).
  • Electrochemical Properties : The electrocatalyzed N-N coupling and ring cleavage reaction of 1H-pyrazoles have been investigated, leading to the synthesis of new heterocyclic compounds under environmentally friendly conditions (Zandi et al., 2021).

Biological and Pharmacological Activities

  • Anticancer and Antimicrobial Activities : Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents. Some derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
  • Antioxidant Properties : Pyrazole derivatives have been synthesized and tested for in vitro antioxidant activities, with some compounds showing potential radical scavenging capacity and others exhibiting significant activity for iron binding compared with positive controls (Karrouchi et al., 2019).

Structural and Mechanistic Insights

  • Aromaticity and Tautomerism : Studies on NH-pyrazoles have explored their tautomerism and aromaticity, offering insights into the impact of substitution on these properties. X-ray crystallography and NMR spectroscopy have been used to determine structures and tautomeric forms (Cornago et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-Isocyanatophenyl)-1H-pyrrole, indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(4-isocyanatophenyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)13-8-16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLKVWYKGPVEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640462
Record name 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole

CAS RN

937796-04-8
Record name 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-1-(4-isocyanatophenyl)-1H-pyrazole
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